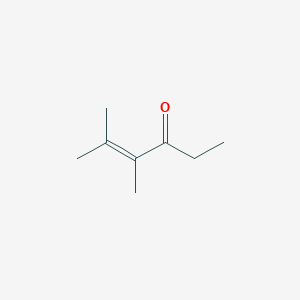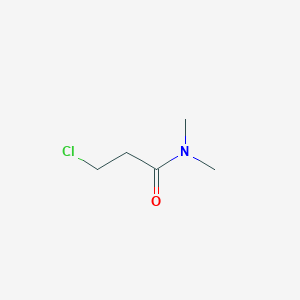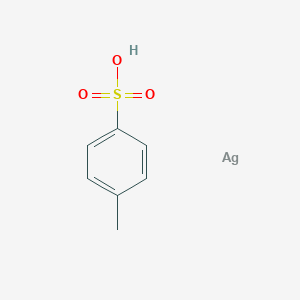
Silver p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver p-toluenesulfonate, with the chemical formula CH₃C₆H₄SO₃Ag, is a silver salt of p-toluenesulfonic acid. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and electroplating processes .
Mechanism of Action
Target of Action
Silver p-toluenesulfonate, also known as p-Toluenesulfonic acid silver salt or Silver tosylate , primarily targets alkyl halides and benzyl selenyl chlorides . These compounds are often used in organic synthesis due to their reactivity.
Mode of Action
The compound interacts with its targets by converting alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . This conversion is facilitated by the silver ion in the compound, which acts as a catalyst.
Result of Action
The primary result of this compound’s action is the conversion of alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . This conversion can facilitate various organic synthesis reactions, enhancing the leaving ability of halogens .
Biochemical Analysis
Biochemical Properties
Silver p-toluenesulfonate plays a significant role in biochemical reactions. It is known to convert alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates
Cellular Effects
Silver nanoparticles, which may share some properties with this compound, have been shown to have various effects on cells
Molecular Mechanism
The molecular mechanism of this compound involves its ability to convert alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Studies on silver nanoparticles have shown varying effects at different dosages
Metabolic Pathways
A study on p-toluenesulfonate, a related compound, suggests that it may be involved in certain metabolic pathways
Preparation Methods
Silver p-toluenesulfonate can be synthesized through several methods:
Chemical Reactions Analysis
Silver p-toluenesulfonate undergoes various chemical reactions:
Types of Reactions: It is commonly involved in substitution reactions, where it converts alkyl halides to tosylates and benzyl selenyl chlorides to their corresponding selenyl tosylates.
Common Reagents and Conditions: Typical reagents include alkyl halides and benzyl selenyl chlorides.
Major Products: The major products formed from these reactions are alkyl tosylates and selenyl tosylates.
Scientific Research Applications
Silver p-toluenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Silver p-toluenesulfonate can be compared with other similar compounds such as:
Silver trifluoromethanesulfonate: This compound is also used in substitution reactions but has a different anion, trifluoromethanesulfonate, which can offer different reactivity and solubility properties.
Silver methanesulfonate: Similar to this compound, it is used in organic synthesis but has a methanesulfonate anion.
Silver bis(trifluoromethanesulfonyl)imide: This compound is used in similar applications but has a bis(trifluoromethanesulfonyl)imide anion, which can provide unique reactivity.
This compound is unique due to its specific anion, p-toluenesulfonate, which imparts distinct properties and reactivity compared to other silver salts.
Properties
CAS No. |
16836-95-6 |
|---|---|
Molecular Formula |
C7H8AgO3S |
Molecular Weight |
280.07 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;silver |
InChI |
InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI Key |
BRYKBDMLJJLFAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.[Ag] |
Key on ui other cas no. |
16836-95-6 |
Pictograms |
Irritant |
Related CAS |
104-15-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


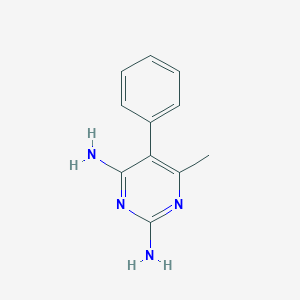
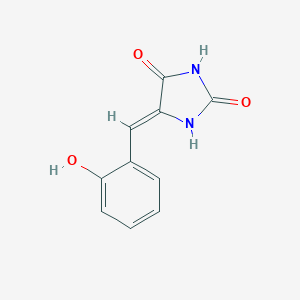
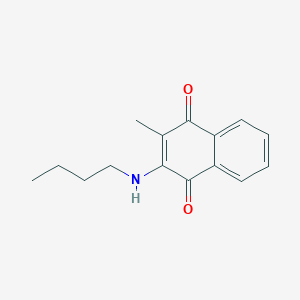

![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
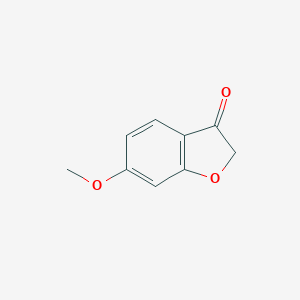
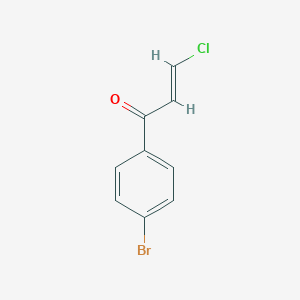
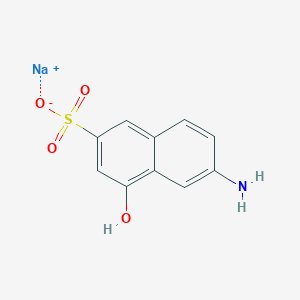
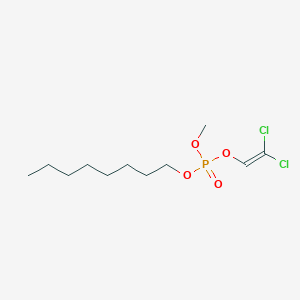
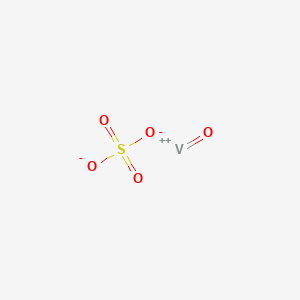
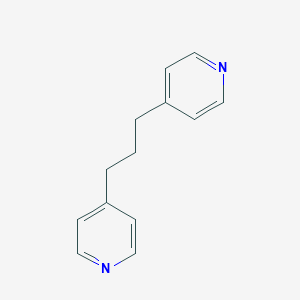
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
